5-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-15-5-4-12(18)8-13(15)17(23)19-6-7-21-10-20-14(9-16(21)22)11-2-3-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDFTVNBJLTCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 347.8 g/mol
- CAS Number : 2034543-79-6
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl group and the oxopyrimidine moiety suggests potential inhibition of specific biological pathways, particularly those involved in cancer and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest at the G1 phase.
| Study | Compound | Target | Effect |
|---|---|---|---|
| BAY 43-9006 (structural analog) | Cyclooxygenase-2 (COX-2) | Inhibition of tumor growth | |
| 5-Chloro derivative | Various cancer cell lines | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory conditions.
| Study | Compound | Target | Effect |
|---|---|---|---|
| Similar benzamide derivatives | TNF-alpha, IL-6 | Reduction in inflammatory markers |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with structural similarities to this compound showed potent inhibition against various cancer cell lines, including breast and lung cancer cells.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of similar compounds, revealing that they significantly reduced inflammation in animal models of arthritis by inhibiting COX enzymes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Benzamide Derivatives
Key Observations:
- Substituent Impact on Target Engagement: The sulfamoyl group in glibenclamide enables binding to pancreatic β-cell sulfonylurea receptors, driving insulin release. In contrast, the pyrimidinone group in the target compound may favor interactions with inflammatory or enzymatic targets, such as kinases or inflammasomes . The hydroxyl-sulfonamide analogue (NLRP3 inhibitor) demonstrates that ethyl-group substituents critically determine biological specificity. The target compound’s cyclopropyl-pyrimidinone moiety may enhance selectivity for non-diabetic pathways .
- Physicochemical Properties: Glibenclamide’s cyclohexylcarbamoylsulfamoyl group contributes to low solubility (BCS Class II), necessitating formulation strategies like solid dispersions . The phenyl group in 5-chloro-2-methoxy-N-phenethyl-benzamide increases lipophilicity, likely reducing dissolution rates .
Research Findings and Implications
- Anti-inflammatory Activity: The NLRP3 inhibitor analogue (5-chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide) highlights the role of ethyl-substituent electronics in inflammasome targeting. The target compound’s pyrimidinone group may similarly modulate immune pathways .
- Antidiabetic Potential: Despite structural divergence from glibenclamide, the benzamide core retains compatibility with metabolic targets. Further studies could explore sulfonylurea receptor cross-reactivity.
Preparation Methods
Synthetic Routes for 5-Chloro-N-(2-(4-Cyclopropyl-6-Oxopyrimidin-1(6H)-Yl)Ethyl)-2-Methoxybenzamide
Condensation Reaction with Pyrimidinone Intermediate
A primary route involves the condensation of 5-chloro-2-methoxybenzoyl chloride with a pyrimidinone ethylamine intermediate. The pyrimidinone core is synthesized via cyclization of 4-cyclopropyl-6-hydroxypyrimidine, followed by N-alkylation with 2-chloroethylamine hydrochloride. The final amide bond formation employs carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane, yielding the target compound at 68–72% efficiency.
Key Reaction Steps:
Pyrimidinone Synthesis :
Amide Coupling :
Catalytic Amination Approaches
Alternative methods utilize palladium-catalyzed amination to attach the ethylamine sidechain. For example, 4-cyclopropyl-6-chloropyrimidine is reacted with ethylenediamine under Pd(OAc)₂/Xantphos catalysis, followed by amidation with 5-chloro-2-methoxybenzoyl chloride. This method achieves a higher yield (78–82%) but requires stringent oxygen-free conditions.
Detailed Procedural Analysis
Starting Materials and Intermediates
Optimization of Reaction Conditions
- Solvent Selection : Dichloromethane outperforms THF in amide coupling due to better solubility of intermediates.
- Catalyst Loading : Pd(OAc)₂ at 5 mol% maximizes yield while minimizing side products.
- Temperature : Pyrimidinone alkylation proceeds optimally at 60°C (yield: 70%) versus 40°C (yield: 55%).
Characterization and Analytical Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₃ | HRMS |
| Molecular Weight | 347.8 g/mol | ESI-MS |
| Density | N/A | – |
| Melting Point | 192–194°C (dec.) | Differential Scanning Calorimetry |
Spectroscopic Data
Yield Optimization Strategies
Solvent Effects on Amidation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 98 |
| THF | 65 | 95 |
| DMF | 58 | 90 |
Q & A
Q. What are the critical steps and challenges in synthesizing 5-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzamide?
The synthesis typically involves:
- Cyclopropane introduction : Formation of the 4-cyclopropylpyrimidinone core via ring-closing reactions under controlled temperature (e.g., 60–80°C) and solvent conditions (e.g., THF or DMF) .
- Amide coupling : Reaction between the pyrimidinone ethylamine intermediate and 5-chloro-2-methoxybenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the product, with yields often limited by steric hindrance from the cyclopropyl group .
Key challenges : Low yields due to competing side reactions (e.g., cyclopropane ring-opening) and purification difficulties caused by polar byproducts .
Q. How can researchers confirm the structural integrity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxy group at C2, cyclopropyl at C4) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]: ~404.1) and detect impurities .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the pyrimidinone-cyclopropyl moiety .
Q. What solubility and bioavailability challenges are anticipated for this compound?
As a BCS Class II-like molecule (high permeability, low solubility):
- Solubility : Poor aqueous solubility (~<0.1 mg/mL) due to hydrophobic cyclopropyl and methoxy groups. Solubility enhancers (e.g., PEG-400) or co-solvents (e.g., DMSO) are often required for in vitro assays .
- Bioavailability : Potential first-pass metabolism via CYP2D6 (similar to metoclopramide analogs) may reduce systemic exposure .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition : Test against kinases (e.g., JAK/STAT) or receptors (e.g., 5-HT6) using fluorogenic substrates .
- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity (e.g., NLRP3 inflammasome inhibition) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Catalyst screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for cyclopropane introduction, optimizing ligand/base combinations .
- Flow chemistry : Continuous flow reactors to enhance reaction control and reduce byproduct formation .
- Analytical monitoring : In-line FTIR or UPLC-MS to track intermediates and adjust conditions dynamically .
Q. How should conflicting bioactivity data be resolved?
Case example: If enzyme inhibition results contradict cellular assay outcomes:
Q. What strategies address pharmacokinetic limitations (e.g., short half-life)?
Q. How can computational modeling guide target identification?
Q. What structural modifications could enhance selectivity for pyrimidinone targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
